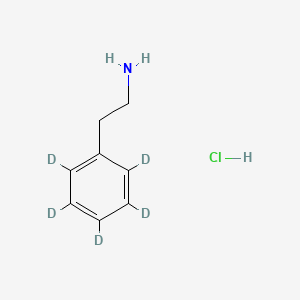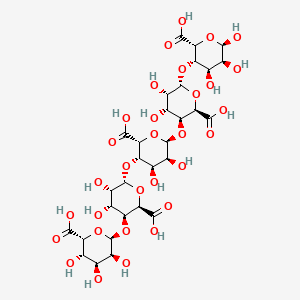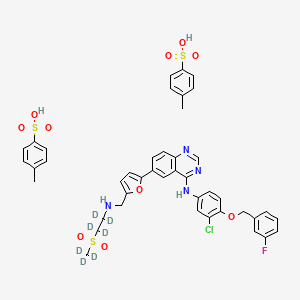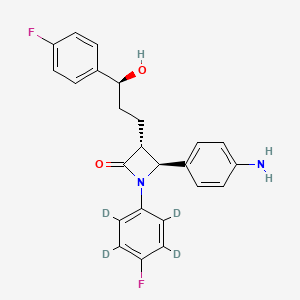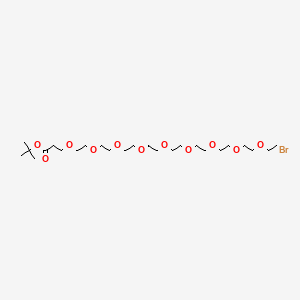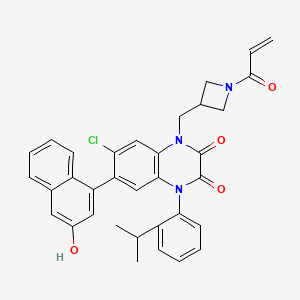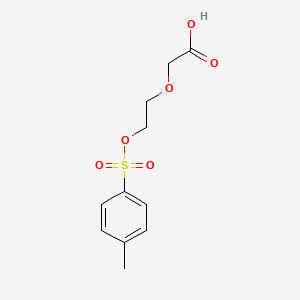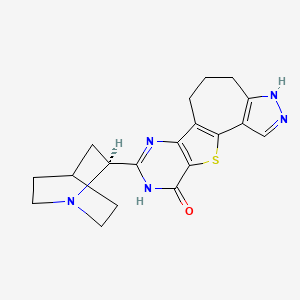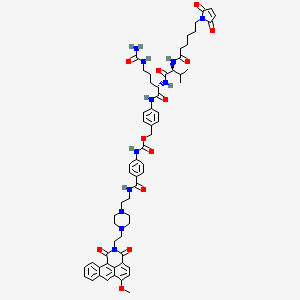
Tetrahydrofolic acid-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrahydrofolic acid-d4 is a deuterium-labeled derivative of tetrahydrofolic acid, a biologically active form of vitamin B9 (folate). This compound is essential in various biochemical processes, including the transfer of one-carbon units in the synthesis of nucleic acids, amino acids, and lipids . The deuterium labeling makes it particularly useful in scientific research, especially in studies involving metabolic pathways and drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetrahydrofolic acid-d4 is synthesized through the catalytic hydrogenation of folic acid using deuterium gas. The process involves the reduction of folic acid in the presence of a catalyst such as Raney nickel. The reaction is typically carried out under controlled conditions to ensure high selectivity and yield .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar approach but on a larger scale. Continuous-flow technology is often employed to enhance efficiency and scalability. This method allows for the precise control of reaction parameters, resulting in a high conversion rate and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
Tetrahydrofolic acid-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to dihydrofolic acid.
Reduction: It can be reduced from dihydrofolic acid.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using deuterium gas and a catalyst like Raney nickel.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: Dihydrofolic acid.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Tetrahydrofolic acid-d4 has numerous applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways involving folate derivatives.
Biology: Helps in studying the role of folate in cellular processes, including DNA synthesis and repair.
Medicine: Used in research on folate metabolism and its implications in diseases such as cancer and anemia.
Industry: Employed in the development of pharmaceuticals and nutritional supplements
Mecanismo De Acción
Tetrahydrofolic acid-d4 acts as a coenzyme in various metabolic reactions. It is transported across cells by receptor-mediated endocytosis and is involved in:
Erythropoiesis: Maintaining normal red blood cell production.
Nucleic Acid Synthesis: Synthesizing purine and thymidylate nucleic acids.
Amino Acid Interconversion: Interconverting amino acids.
tRNA Methylation: Methylating transfer RNA.
Formate Generation and Utilization: Generating and using formate.
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydrofolic acid: The non-deuterated form, involved in similar biochemical processes.
Dihydrofolic acid: The oxidized form, which is reduced to tetrahydrofolic acid.
5,10-Methylenetetrahydrofolate: A derivative involved in the transfer of one-carbon units.
Uniqueness
Tetrahydrofolic acid-d4 is unique due to its deuterium labeling, which makes it particularly useful in tracing studies and understanding metabolic pathways. The presence of deuterium atoms provides a distinct advantage in mass spectrometry and other analytical techniques, allowing for precise tracking and quantification .
Propiedades
Fórmula molecular |
C19H23N7O6 |
|---|---|
Peso molecular |
449.5 g/mol |
Nombre IUPAC |
(2S)-2-[[4-[[(2-amino-6,7-dideuterio-4-oxo-3,5,7,8-tetrahydropteridin-6-yl)-dideuteriomethyl]amino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C19H23N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,11-12,21,23H,5-8H2,(H,24,29)(H,27,28)(H,31,32)(H4,20,22,25,26,30)/t11?,12-/m0/s1/i7D2,8D,11D/t8?,11?,12- |
Clave InChI |
MSTNYGQPCMXVAQ-KLSHAWTBSA-N |
SMILES isomérico |
[2H]C1C(NC2=C(N1)N=C(NC2=O)N)([2H])C([2H])([2H])NC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES canónico |
C1C(NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


